

# 5-(tert-Butyl)picolinic Acid: Solubility Profile & Solvent Selection Guide

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## Compound of Interest

Compound Name: 5-(tert-Butyl)picolinic acid

CAS No.: 1005785-85-2

Cat. No.: B1507195

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## Introduction & Physicochemical Context

**5-(tert-Butyl)picolinic acid** (5-tert-butyl-2-pyridinecarboxylic acid) is a functionalized pyridine derivative used primarily as a ligand in coordination chemistry (e.g., for Iridium/Ruthenium C-H activation catalysts) and as a pharmaceutical intermediate.<sup>[1]</sup>

Its solubility behavior is governed by a "tug-of-war" between three structural distinct motifs:<sup>[1]</sup>

- The Carboxylic Acid (C-2): Provides H-bond donation/acceptance and pH-dependent solubility.<sup>[1]</sup>
- The Pyridine Nitrogen: Acts as a weak base, enabling zwitterionic character and acid-solubility.<sup>[1]</sup>
- The tert-Butyl Group (C-5): A bulky, lipophilic moiety that significantly reduces water solubility compared to the parent picolinic acid, while enhancing solubility in non-polar organic solvents.<sup>[1]</sup>

Property	Value / Description
CAS Number	1005785-85-2
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	179.22 g/mol
Physical State	White to off-white solid
Predicted LogP	~2.4 (vs. 0.72 for picolinic acid)
pKa (Acid)	~5.3 (COOH)
pKa (Base)	~1.0 (Pyridine NH <sup>+</sup> )

## Solubility Landscape

The following data synthesizes empirical observations from structural analogs (e.g., Fusaric acid) and standard workup protocols for alkyl-picolinic acids.

### Solubility Classification Table

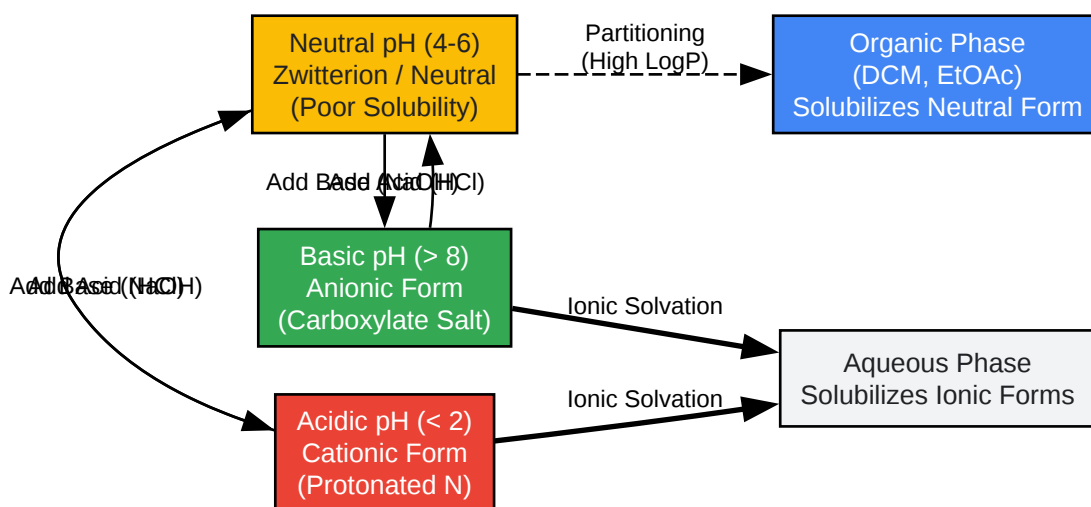
Solvent Class	Specific Solvents	Solubility Rating	Primary Utility
Polar Aprotic	DMSO, DMF, DMAc	Very High (>100 mg/mL)	Stock solutions, reaction media.[1]
Polar Protic	Methanol, Ethanol, IPA	High (>50 mg/mL)	Recrystallization (hot), reactions.[1]
Chlorinated	Dichloromethane (DCM), Chloroform	Good (>30 mg/mL)	Extraction, chromatography loading.[1]
Esters/Ethers	Ethyl Acetate, THF, Dioxane	Moderate (10–30 mg/mL)	Liquid-Liquid extraction, washing.[1]
Non-Polar	Hexanes, Heptane, Toluene	Poor (<1 mg/mL)	Anti-solvent, precipitation.[1]
Aqueous	Water (pH 7)	Low (<5 mg/mL)	Aqueous waste phase.[1]
Aqueous (Reactive)	1M NaOH or 1M HCl	Very High (Soluble as salt)	pH-swing purification. [1]

“

*Critical Insight: Unlike the parent picolinic acid, which is highly water-soluble (860 g/kg), the 5-tert-butyl group renders this derivative significantly lipophilic.[1] It will not dissolve freely in neutral water but extracts efficiently into organic layers (DCM, EtOAc) from acidic aqueous phases.[1]*

## Mechanistic Visualization: Solvation & pH-Switching

The solubility of **5-(tert-butyl)picolinic acid** is highly tunable via pH due to its amphoteric nature.[1] The diagram below illustrates the species present in different environments, guiding extraction and purification logic.



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Caption: pH-dependent speciation controls phase partitioning. The neutral species prefers organic solvents due to the tert-butyl group.

## Experimental Protocols

These protocols are designed to be self-validating. If the expected observation (precipitate, dissolution) does not occur, the checkpoint allows for immediate correction.[1]

### Protocol A: Dissolution for Stock Solutions (DMSO/MeOH)

Objective: Prepare a stable 50 mM stock solution for biological assays or catalysis screening.

- Weighing: Weigh 17.9 mg of **5-(tert-butyl)picolinic acid** into a 2 mL glass vial.
- Solvent Addition: Add 1.0 mL of anhydrous DMSO (or Methanol).
- Agitation: Vortex for 30 seconds.
  - Checkpoint: The solution should be crystal clear. If haze remains, sonicate for 60 seconds at 40°C.
- Storage: Store at -20°C. DMSO stocks are stable for >6 months; Methanol stocks may form methyl esters over prolonged storage at room temperature.[1]

## Protocol B: Recrystallization (Purification)

Objective: Purify crude material (e.g., 95% purity) to >99% crystalline solid. Solvent System: Ethanol / Hexane (Solvent / Anti-solvent).[1]

- Dissolution: Place 1.0 g of crude solid in a flask. Add Ethanol (absolute) dropwise at reflux temperature (approx. 78°C) until fully dissolved.
  - Note: Expect to use roughly 10–15 mL of Ethanol.[1]
- Hot Filtration: If insoluble particles remain, filter the hot solution through a pre-warmed glass frit.[1]
- Nucleation: Remove from heat. While still warm, add Hexane dropwise until a faint, persistent cloudiness appears.[1]
- Re-solvation: Add 1–2 drops of Ethanol to clear the cloudiness.[1]
- Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0°C) for 2 hours.
- Isolation: Filter the white needles/crystals and wash with cold Hexane.[1]
  - Yield Expectation: 70–85% recovery.[1]

## Protocol C: Acid-Base Extraction (Workup)

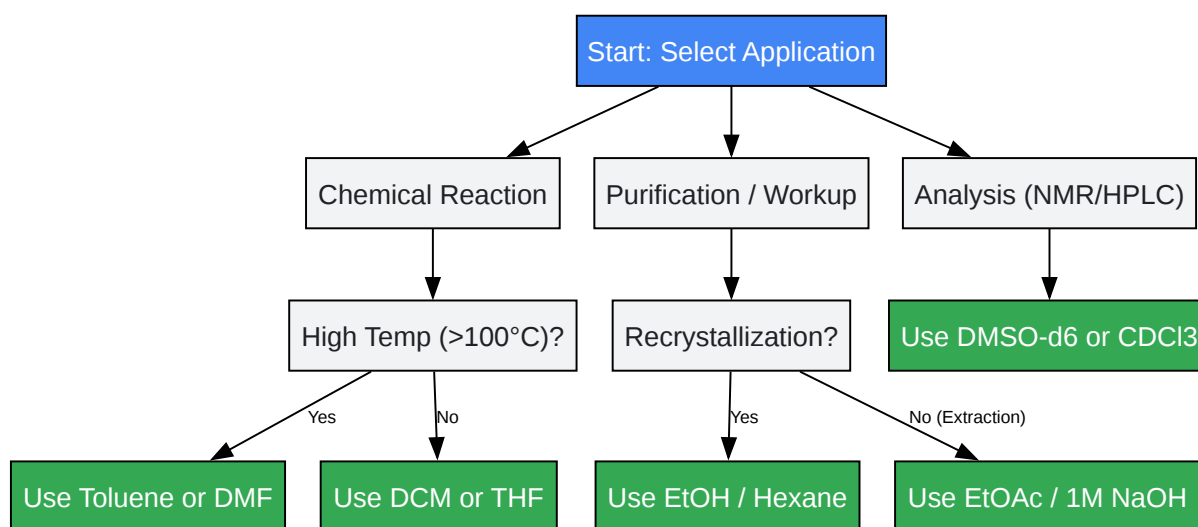
Objective: Isolate the compound from a reaction mixture containing non-acidic impurities.

- Dissolve: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
- Basic Extraction: Extract the organic layer with 1M NaOH (2x).[1]
  - Mechanism:[1][2][3][4] The picolinic acid becomes a water-soluble sodium salt (Carboxylate).[1] Impurities remain in the EtOAc.[1]
- Separation: Discard the organic layer (EtOAc).[1] Keep the aqueous layer.[1]
- Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches ~3–4.

- Observation: The **5-(tert-butyl)picolinic acid** will precipitate as a white solid or form an oil that solidifies.[1]
- Re-extraction: Extract the cloudy aqueous mixture with fresh DCM or EtOAc (3x).
- Drying: Dry the combined organics over Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate.

## Solvent Selection Workflow

Use this decision tree to select the optimal solvent for your specific application.



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Caption: Decision tree for selecting solvents based on thermal requirements and process goals.

## References

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